2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide
Description
2-{[4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 2-fluorophenyl group at position 5 and a sulfanylacetamide moiety linked to a 3-chlorophenyl group. This compound belongs to a broader class of triazole-acetamide hybrids, which are studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and insect olfactory modulation properties .
Properties
Molecular Formula |
C16H13ClFN5OS |
|---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C16H13ClFN5OS/c17-10-4-3-5-11(8-10)20-14(24)9-25-16-22-21-15(23(16)19)12-6-1-2-7-13(12)18/h1-8H,9,19H2,(H,20,24) |
InChI Key |
XZSSAYQYZZULPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Amino-5-(2-Fluorophenyl)-4H-1,2,4-Triazole-3-Thiol
The triazole-thiol intermediate is synthesized via cyclocondensation of thiourea derivatives with hydrazine hydrate. A representative protocol involves:
-
Reacting 2-fluorobenzaldehyde with thiosemicarbazide in ethanol under reflux to form the corresponding thiosemicarbazone.
-
Cyclizing the thiosemicarbazone with hydrazine hydrate in aqueous sodium hydroxide at 80°C for 6 hours, yielding 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol.
Key Parameters :
Synthesis of N-(3-Chlorophenyl)Chloroacetamide
N-(3-chlorophenyl)chloroacetamide is prepared by reacting 3-chloroaniline with chloroacetyl chloride in dichloromethane (DCM) under ice-cooled conditions. Triethylamine is added to scavenge HCl, ensuring a 90% yield after recrystallization from ethanol.
Coupling Reaction to Form the Target Compound
The triazole-thiol intermediate is coupled with N-(3-chlorophenyl)chloroacetamide via nucleophilic substitution:
-
Combining equimolar amounts of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol and N-(3-chlorophenyl)chloroacetamide in dry acetone.
-
Adding anhydrous potassium carbonate (K₂CO₃) as a base to deprotonate the thiol group.
-
Stirring the mixture at room temperature for 5 hours, followed by quenching with ice-water to precipitate the product.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dry acetone |
| Base | K₂CO₃ (2 equiv) |
| Reaction Time | 5 hours |
| Temperature | 25°C (room temperature) |
| Yield | 68–72% |
Characterization and Analytical Data
The final product is purified via recrystallization (ethanol) and characterized using:
Spectroscopic Analysis
-
¹H NMR (400 MHz, DMSO-d₆) :
-
¹³C NMR (100 MHz, DMSO-d₆) :
-
FT-IR (KBr) :
Purity Assessment
Industrial-Scale Production Considerations
Process Intensification
Quality Control
-
In-line PAT (Process Analytical Technology) : Raman spectroscopy monitors reaction progress in real time, ensuring consistent product quality.
Comparative Analysis with Analogous Compounds
Challenges and Limitations
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups or substitutions on the triazole ring.
Scientific Research Applications
Antimicrobial Activity
The compound demonstrates notable antimicrobial properties. Studies have shown that derivatives of triazole compounds exhibit activity against various bacterial and fungal strains. The triazole ring is crucial for inhibiting fungal cell wall synthesis and affecting nucleic acid metabolism, making it a potential candidate for antifungal therapies .
Anti-inflammatory Effects
In silico studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is significant for developing anti-inflammatory drugs. The presence of the thioether linkage enhances its lipophilicity, improving membrane penetration and bioavailability .
Anticancer Potential
Research indicates that compounds similar to 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide show promising anticancer activity. For instance, triazole derivatives have been tested against various cancer cell lines (e.g., SNB-19 and OVCAR-8), demonstrating significant growth inhibition rates .
Case Studies
Mechanism of Action
Targets: The compound likely interacts with specific cellular receptors or enzymes.
Pathways: Further studies are needed to elucidate the precise pathways affected by this compound.
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The compound shares structural homology with several triazole-acetamide derivatives. Key analogs and their properties are compared below:
Key Observations :
- In contrast, AS111’s 3-methylphenyl group offers steric bulk without electronic effects, yet it shows superior anti-inflammatory activity, suggesting steric compatibility with the target (cyclooxygenase-2) .
- Synthetic Efficiency : Analogs like 6a (65% yield) and 7b (60% yield) highlight variability in synthetic accessibility, likely due to differences in substituent reactivity .
Substituent Impact on Pharmacokinetics
- Metabolic Stability: Fluorine at the 2-position of the phenyl ring may slow oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Biological Activity
The compound 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the compound's synthesis, biological activities, and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps starting from precursors like 2-fluorobenzonitrile and 3,4-dichloroaniline. The general synthetic route can be summarized as follows:
- Formation of Triazole Ring : Reaction of 2-fluorobenzonitrile with hydrazine hydrate to yield 2-fluorophenylhydrazine.
- Triazole Formation : The intermediate is reacted with carbon disulfide and potassium hydroxide to form the triazole derivative.
- Final Coupling : The triazole derivative is coupled with 3,4-dichloroaniline and acetic anhydride under reflux conditions to produce the target compound.
This multi-step synthesis has been documented to yield the compound in significant purity and yield .
Biological Activity
The biological activity of 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide has been investigated across various studies, highlighting its potential as an antifungal, antibacterial, and anticancer agent.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties due to their ability to inhibit ergosterol synthesis in fungal cell membranes. In vitro studies have shown that this compound exhibits significant antifungal activity against various strains of fungi. For instance:
- Minimum Inhibitory Concentration (MIC) values were reported as low as 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa, outperforming standard antifungal agents like fluconazole .
Antibacterial Activity
The compound has demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Notable findings include:
- MIC values ranging from 0.125 to 8 µg/mL against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Comparative studies indicate that it exhibits stronger antibacterial effects than traditional antibiotics such as ampicillin .
Anticancer Activity
Research into the anticancer properties of this triazole derivative indicates its potential in cancer therapy:
- The compound has been shown to induce apoptosis in cancer cell lines through the modulation of specific signaling pathways.
- In vitro tests against various cancer cell lines revealed IC50 values significantly lower than those of established chemotherapeutic agents, suggesting a potent anticancer effect .
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Pathways : The triazole ring interacts with enzymes critical for fungal and bacterial survival, disrupting their metabolic processes.
- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways by interacting with proteins involved in cell survival and proliferation .
Case Studies
Several studies have focused on the biological activity of similar triazole derivatives, reinforcing the findings related to 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide:
- Study on Antifungal Efficacy : A comparative analysis showed that derivatives with similar structures had MIC values lower than those of fluconazole against multiple fungal strains.
- Antibacterial Screening : A series of triazole compounds were screened for antibacterial properties, where some exhibited MIC values significantly lower than traditional antibiotics.
| Biological Activity | MIC/IC50 Values | Comparison |
|---|---|---|
| Antifungal | ≤25 µg/mL | Better than fluconazole |
| Antibacterial | 0.125 - 8 µg/mL | Stronger than ampicillin |
| Anticancer | IC50 < standard chemotherapeutics | Potent apoptosis inducer |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide?
- Methodological Answer : Utilize a multi-step approach involving: (i) Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazides under acidic conditions. (ii) Introduction of the 2-fluorophenyl group via nucleophilic substitution or Suzuki coupling. (iii) Sulfanyl-acetamide linkage using thioglycolic acid derivatives, as described in analogous triazole-acetamide syntheses .
- Key Validation : Monitor reaction progress via TLC/HPLC and confirm intermediates via H NMR and mass spectrometry.
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques: (i) X-ray crystallography (e.g., single-crystal analysis) to resolve the triazole ring geometry and substituent orientations . (ii) FTIR to verify characteristic bands (e.g., N–H stretching at ~3300 cm, C=O at ~1680 cm) . (iii) H/C NMR to assign protons and carbons, particularly the sulfanyl-acetamide moiety and aromatic substituents .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Prioritize assays based on structural analogs: (i) Anti-inflammatory/anti-exudative activity : Use carrageenan-induced paw edema models, measuring inhibition of plasma extravasation . (ii) Enzyme inhibition : Screen against cyclooxygenase (COX-2) or kinases via fluorometric assays, given the triazole scaffold’s affinity for enzyme active sites . (iii) Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer : (i) Synthesize derivatives with variations in the fluorophenyl (e.g., meta/para substitution) and chlorophenyl groups (e.g., replacing Cl with Br/CF) . (ii) Evaluate substituent effects on bioactivity using molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like COX-2 . (iii) Correlate electronic properties (Hammett σ constants) with activity trends to identify pharmacophoric requirements .
Q. What computational strategies can predict the compound’s reactivity and stability?
- Methodological Answer : (i) Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to analyze frontier orbitals (HOMO-LUMO gaps), MESP surfaces, and bond dissociation energies . (ii) Simulate degradation pathways under physiological conditions (pH 7.4, 37°C) using molecular dynamics (MD) to assess hydrolytic/oxidative stability .
Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : (i) Validate assay conditions (e.g., plasma protein binding, metabolic stability via liver microsomes) to identify discrepancies caused by pharmacokinetic factors . (ii) Use isotopic labeling (e.g., C-acetamide) to track metabolite formation and bioavailability in rodent models .
Q. What strategies optimize the compound’s solubility and formulation for preclinical studies?
Q. How can cross-reactivity with off-target proteins be minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
